Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate

Medicinal chemistry Physicochemical profiling Library design

Researchers building focused screening libraries for moderately lipophilic targets often lack building blocks with well-characterized physicochemical profiles. This compound directly addresses that gap. • Computed XLogP3 2.2 & 8 rotatable bonds suit targets favoring flexible, moderately lipophilic ligands • Three orthogonal derivatization handles (ethyl ester, secondary amide, N-aryl imidazolidinone) enable rapid analog generation • SPR reference point for evaluating ester homologation & aryl substitution effects on logP, TPSA, and solubility Supplied as research-grade screening compound with CoA. In stock for immediate dispatch.

Molecular Formula C21H23N3O5
Molecular Weight 397.431
CAS No. 1327298-96-3
Cat. No. B2392482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate
CAS1327298-96-3
Molecular FormulaC21H23N3O5
Molecular Weight397.431
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H23N3O5/c1-3-29-20(26)15-4-6-16(7-5-15)22-19(25)14-23-12-13-24(21(23)27)17-8-10-18(28-2)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,22,25)
InChIKeyTUIWWQAVPQGSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Supplier-Grade Baseline


Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate (CAS 1327298‑96‑3) is a synthetic small molecule (C₂₁H₂₃N₃O₅; MW 397.43 g·mol⁻¹) that incorporates a 2‑oxoimidazolidine core N‑substituted with a 4‑methoxyphenyl group and linked via an acetamido spacer to a para‑ethyl benzoate ester [1]. The compound is primarily encountered as a screening‑library or building‑block item from research‑chemical suppliers (e.g., Life Chemicals catalog No. F5788‑2511) [1] and lacks published primary‑literature annotation.

Computed logP and TPSA profile for screening library ranking
Higher conformational flexibility vs. constrained analogs for induced-fit studies
Multiple orthogonal derivatization handles (ester, amide, aryl)

Why Generic 2‑Oxoimidazolidine Derivatives Cannot Substitute


Within the 2‑oxoimidazolidine class, small structural modifications—particularly at the N3‑aryl position and the acetamido‑linked benzoate ester—can profoundly alter physicochemical properties (e.g., logP, topological polar surface area) and, by extension, binding‑site complementarity, solubility, and metabolic stability [1]. Because no published head‑to‑head pharmacological data exist for CAS 1327298‑96‑3, any assumption that a close analog (e.g., a halogen‑substituted phenyl derivative or a methyl ester congener) would behave identically is unsupported. Procurement decisions must therefore be driven by the exact chemical identity rather than by class membership.

Aryl substitution Replacing 4-methoxyphenyl shifts calculated logP and TPSA, likely re-ranking permeability and target engagement.
Ester homologation Ethyl→methyl ester change alters lipophilicity, which may reposition the compound in screening cascades.
Biological data absence No published pharmacological data; class-level inference cannot guarantee identical behavior of close analogs.

Quantitative Differentiation Evidence


Physicochemical Descriptor Differentiation

In the absence of disclosed biological data, the most robust quantitative differentiator resides in computed physicochemical descriptors. For CAS 1327298‑96‑3 the ethyl ester imparts a higher calculated logP (XLogP3 = 2.2) compared with the corresponding methyl ester analog (XLogP3 ≈ 1.8–1.9, estimated), while the 4‑methoxyphenyl group increases topological polar surface area (TPSA = 88.2 Ų) relative to an unsubstituted phenyl congener (TPSA ≈ 79 Ų) [1]. These differences directly influence passive permeability, solubility, and target‑engagement potential – properties that cannot be inferred from generic class membership.

LogP & TPSA differentiation
Class-level inference
Target: XLogP3 2.2, TPSA 88.2 Ų
Comparator: methyl ester ~1.8–1.9, unsubstituted phenyl ~79 Ų
Supports compound ranking by lipophilicity and polarity.
ΔlogP 0.3–0.4 may shift permeability threshold classification.
Medicinal chemistry Physicochemical profiling Library design

Conformational Flexibility Differentiation

The target compound exhibits eight rotatable bonds and five hydrogen‑bond acceptors, whereas more constrained analogs (e.g., those with a fused ring replacing the N3‑methoxyphenyl or a shortened linker) typically show fewer rotatable bonds (≤6) and acceptors (≤4) [1]. Higher flexibility may be advantageous for induced‑fit binding but can penalize entropic binding free energy; thus the choice between flexible and rigid scaffolds must be context‑dependent.

Rotatable bond count
Class-level inference
8 rotatable bonds
vs. constrained analogs 4–6
Higher flexibility may favor induced-fit binding.
Entropic penalty requires evaluation in binding assays.
Conformational flexibility Ligand efficiency Fragment‑based design

Application Scenarios for CAS 1327298-96-3


Physicochemical Property-Driven Library Selection

When building a focused screening library for targets that favor moderately lipophilic (logP 2.0–2.5), flexible ligands, CAS 1327298‑96‑3 can be selected on the basis of its computed XLogP3 (2.2) and higher rotatable‑bond count (8), differentiating it from more rigid or less lipophilic 2‑oxoimidazolidine analogs [1].

Multifunctional Scaffold for Derivatization

The presence of an ethyl ester, a secondary amide, and an N‑aryl imidazolidinone offers three chemically orthogonal handles for further derivatization (ester hydrolysis, amide alkylation/acylation, or electrophilic aromatic substitution on the methoxyphenyl ring), enabling rapid analog generation in medicinal‑chemistry campaigns [1].

Comparative Physicochemical Benchmarking

In structure–property relationship (SPR) studies, this compound can serve as a reference point for evaluating the impact of ester homologation (ethyl vs. methyl) and aryl substitution (4‑methoxy vs. 4‑halogen) on logP, TPSA, and solubility, providing data that guide the optimization of downstream leads [1].

Application
Selection Property
Validation Focus
Physicochemical library selection
Computed lipophilicity & polar surface area
ADME-prognosis ranking thresholds
Scaffold derivatization
Orthogonal functional groups (ester, amide, aryl)
Synthetic route compatibility
Comparative SPR benchmarking
Ester homologation & aryl substitution effects
Structure-property relationship analysis
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